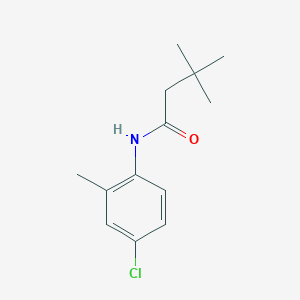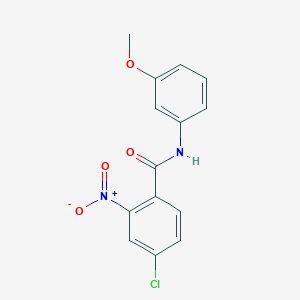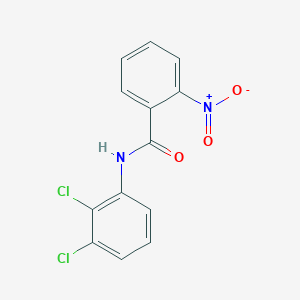
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide, also known as CL-220, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the early 2000s and has gained popularity among researchers for its potential applications in scientific research. CL-220 is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide acts as a potent agonist of the CB1 receptor, which is primarily found in the central nervous system. Activation of the CB1 receptor by this compound leads to the modulation of various signaling pathways, including the release of neurotransmitters and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, inflammation, and appetite. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide is its high potency and selectivity for the CB1 receptor, which makes it a valuable tool for studying the receptor and its downstream signaling pathways. However, its use in laboratory experiments is limited by its relatively short half-life and potential for toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide, including the development of more potent and selective CB1 receptor agonists, the investigation of its potential therapeutic applications in various disease states, and the exploration of its effects on other physiological systems beyond the central nervous system.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide involves several steps, starting with the reaction of 4-chloro-2-methylbenzene with 3,3-dimethylbutanoyl chloride in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions, including reduction and deprotection, to yield the final product.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide has been used extensively in scientific research to study the CB1 receptor and its role in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, as well as potential applications in the treatment of obesity and metabolic disorders.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9-7-10(14)5-6-11(9)15-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIAKNHAPOIGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(diethylamino)methyl]phenyl}-2-methylbenzamide](/img/structure/B5785633.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-fluorobenzamide](/img/structure/B5785652.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-naphthalenesulfonamide](/img/structure/B5785657.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-4,6-dimethylpyrimidine](/img/structure/B5785659.png)
![N-{4-chloro-3-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5785667.png)


![2-chloro-3-[(3,4-difluorophenyl)amino]naphthoquinone](/img/structure/B5785679.png)

![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)